Glycyl H-1152 hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

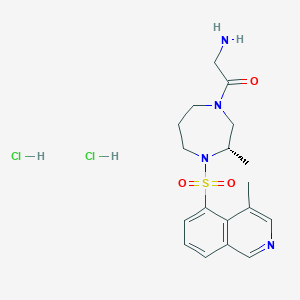

2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S.2ClH/c1-13-10-20-11-15-5-3-6-16(18(13)15)26(24,25)22-8-4-7-21(12-14(22)2)17(23)9-19;;/h3,5-6,10-11,14H,4,7-9,12,19H2,1-2H3;2*1H/t14-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDBNQGLZFSHQZ-UTLKBRERSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Cl2N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Glycyl H-1152 hydrochloride mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of Glycyl H-1152 Hydrochloride

Introduction

This compound is a potent and highly selective, second-generation inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] As a glycyl derivative of the well-characterized ROCK inhibitor H-1152, it demonstrates improved selectivity, particularly for ROCK-II, making it a valuable tool for investigating the diverse cellular processes regulated by this kinase.[1][2] The ROCK signaling cascade is a critical regulator of cytoskeletal dynamics, and its dysregulation is implicated in numerous pathologies. Glycyl H-1152's specificity allows for precise dissection of these pathways in both in vitro and in vivo research settings. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanism of Action

The primary mechanism of action for Glycyl H-1152 is the direct, reversible, and ATP-competitive inhibition of Rho-associated kinase (ROCK). The small G-protein RhoA, upon activation by upstream signals, binds to and activates ROCK. Activated ROCK, a serine/threonine kinase, subsequently phosphorylates multiple downstream substrates to regulate cellular functions, most notably actin-myosin contractility and cytoskeletal organization.[4]

Key downstream targets of ROCK include:

-

Myosin Light Chain (MLC) : ROCK directly phosphorylates MLC, which increases the ATPase activity of myosin II and promotes stress fiber formation and contraction.

-

Myosin Light Chain Phosphatase (MLCP) : ROCK phosphorylates the myosin-binding subunit (MYPT1) of MLCP, which inhibits its phosphatase activity. This action further increases the net phosphorylation of MLC, enhancing contractility.

-

LIM Kinase (LIMK) : ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization and accumulation of actin filaments.

-

Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) : In neuronal cells, ROCK has been shown to phosphorylate MARCKS, a protein involved in regulating the interaction of the actin cytoskeleton with the plasma membrane.[5]

Glycyl H-1152 exerts its effect by binding to the ATP-binding pocket of the ROCK kinase domain, preventing the phosphorylation of these downstream substrates and thereby blocking the signaling cascade that leads to increased cellular contractility and actin filament stabilization.

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Glycyl H-1152.

Data Presentation: Kinase Inhibitory Profile

Glycyl H-1152 exhibits high selectivity for ROCKII.[1][2] Its inhibitory activity against a panel of related kinases is significantly lower, highlighting its specificity. For comparative purposes, data for the parent compound, H-1152, is also provided.

Table 1: In Vitro Kinase Inhibitory Profile of this compound

| Target Kinase | IC50 (µM) | Reference |

|---|---|---|

| ROCKII | 0.0118 | [1][2][6][7] |

| Aurora A | 2.35 | [1][2] |

| CaMKII | 2.57 | [1][2][6] |

| PKG | 3.26 | [1][2] |

| PKA | > 10 | [1][6] |

Table 2: Comparative Kinase Inhibitory Profile of H-1152

| Target Kinase | IC50 (µM) | Ki (µM) | Reference |

|---|---|---|---|

| ROCK2 | 0.012 | 0.0016 | [5][8][9][10] |

| CaMKII | 0.180 | - | [8][9][10] |

| PKG | 0.360 | - | [8][9][10] |

| Aurora A | 0.745 | - | [8][9][10] |

| PKA | 3.03 | 0.63 | [8][9][10] |

| PKC | 5.68 | 9.27 | [8][9][10] |

| MLCK | 28.3 | 10.1 |[8][9] |

Experimental Protocols

The following protocols describe key experiments used to characterize the activity of Glycyl H-1152 and related ROCK inhibitors.

In Vitro Rho-Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on purified ROCK enzyme activity.

-

Objective: To determine the inhibitory constant (Ki) of Glycyl H-1152 for ROCK.

-

Materials:

-

Purified active Rho-kinase (ROCK) enzyme.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM DTT.

-

Substrate: 40 µM synthetic peptide substrate (e.g., S6-peptide).[8]

-

[γ-³²P]ATP.

-

This compound at various concentrations.

-

-

Methodology:

-

Prepare an assay mixture containing Assay Buffer, the substrate peptide, and purified Rho-kinase in a total volume of 50 µL.[8]

-

Add Glycyl H-1152 at a range of final concentrations to the assay mixture. Include a vehicle control (e.g., DMSO or water).

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP at various concentrations.[8]

-

Allow the reaction to proceed for 5-10 minutes at 30°C.[8]

-

Terminate the reaction (e.g., by adding a stop solution like 3% phosphoric acid or by spotting onto phosphocellulose paper).

-

Quantify the incorporation of ³²P into the substrate peptide using a scintillation counter or phosphorimager.

-

Calculate the Michaelis constant (Km) and maximal velocity (Vmax) of the kinase reaction using the Michaelis-Menten equation.[8]

-

Analyze the data with a secondary plot (e.g., Dixon plot) to calculate the inhibitory constant (Ki) for Glycyl H-1152.[8]

-

Cell-Based MARCKS Phosphorylation Assay

This assay measures the ability of the inhibitor to block ROCK activity in a cellular context by monitoring the phosphorylation of a known downstream substrate.

-

Objective: To determine the cellular potency (IC50) of Glycyl H-1152 in inhibiting ROCK-mediated signaling.

-

Cell Line: Human neuroteratoma (NT-2) cells.[5]

-

Materials:

-

NT-2 cells cultured in appropriate media.

-

ROCK activator: Lysophosphatidic acid (LPA).[5]

-

This compound at various concentrations.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibody: Phospho-MARCKS (e.g., phospho-Ser159) specific antibody.[5]

-

Primary antibody: Total MARCKS or loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescence substrate.

-

-

Methodology:

-

Plate NT-2 cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal kinase activity.

-

Pre-treat cells with various concentrations of Glycyl H-1152 (or vehicle control) for 1-2 hours.

-

Stimulate the cells with a Rho-activator such as LPA for 15-30 minutes to induce MARCKS phosphorylation.[5]

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Perform SDS-PAGE and Western blot analysis using the phospho-MARCKS and total MARCKS antibodies.

-

Detect signals using chemiluminescence and quantify band intensities.

-

Normalize the phospho-MARCKS signal to the total MARCKS or loading control signal.

-

Plot the normalized signal against the inhibitor concentration and fit a dose-response curve to calculate the IC50 value. The IC50 for the parent compound H-1152 in this assay is ~2.5 µM.[8]

-

Caption: A typical experimental workflow for an in vitro kinase inhibition assay.

Neurite Outgrowth Assay

This functional assay assesses the effect of ROCK inhibition on neuronal morphology, as ROCK activity is known to cause neurite retraction.

-

Objective: To evaluate the ability of Glycyl H-1152 to promote neurite extension.

-

Cell Type: Primary neurons (e.g., spiral ganglion neurons, dorsal root ganglion neurons).[8][11]

-

Methodology:

-

Isolate and plate primary neurons on a suitable substrate (e.g., poly-L-lysine/laminin coated plates).

-

Allow neurons to attach and initiate neurite extension for 24 hours.[8]

-

Add Glycyl H-1152 at desired concentrations (e.g., 1-10 µM) to the culture medium. Include a vehicle control.[8]

-

Incubate the cultures for an additional 18-24 hours.[8]

-

Fix the cells with 4% paraformaldehyde.[8]

-

Perform immunocytochemistry for a neuronal marker (e.g., β-III tubulin) to visualize neurons and their processes.

-

Capture images using fluorescence microscopy.

-

Measure the length of the longest neurite for a significant number of neurons per condition using image analysis software.

-

Perform statistical analysis to compare neurite lengths between treated and control groups. Studies show H-1152 significantly increases neurite length.[11]

-

Conclusion

This compound is a highly potent and selective second-generation ROCK inhibitor. Its mechanism of action is centered on the ATP-competitive inhibition of ROCK kinases, which effectively blocks the downstream signaling responsible for actin-myosin-based cell contractility and cytoskeletal organization. The quantitative data underscores its improved selectivity over its parent compound, H-1152, and other kinases. The detailed experimental protocols provided herein serve as a guide for researchers to effectively utilize Glycyl H-1152 as a precise pharmacological tool to investigate the multifaceted roles of Rho-kinase in cellular biology and disease pathophysiology.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (S)-Glycyl-H-1152 hydrochloride (Rho Kinase Inhibitor IV) [myskinrecipes.com]

- 4. glpbio.cn [glpbio.cn]

- 5. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Glycyl-H 1152 | Rho-associated kinase (ROCK) inhibitor | Hello Bio [hellobio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

Glycyl H-1152 Hydrochloride: A Technical Guide to its ROCK Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl H-1152 hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). As a glycyl analog of H-1152, it exhibits improved selectivity for ROCK2, a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. This technical guide provides an in-depth overview of the ROCK selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Kinase Inhibition Profile

The selectivity of this compound has been evaluated against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. The data highlights the high potency of this compound for ROCK2, with significantly lower activity against other kinases, underscoring its selectivity.

| Kinase | IC50 (µM) |

| ROCK2 | 0.0118 [1][2][3][4] |

| Aurora A | 2.35[1][2][3][4] |

| CAMKII | 2.57[1][2][3][4] |

| PKG | 3.26[1][2][3][4] |

| PKA | > 10[1][2][4] |

| PKC | > 10[1][2][4] |

Experimental Protocols

The determination of the IC50 values for this compound is typically achieved through in vitro kinase assays. While the specific protocols used by all data sources may vary, the following represents a detailed, representative methodology for a biochemical kinase assay to determine ROCK inhibition.

In Vitro Kinase Assay for ROCK2 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant ROCK2 enzyme.

Materials:

-

Recombinant human ROCK2 enzyme

-

This compound

-

Myosin Phosphatase Target Subunit 1 (MYPT1) as substrate

-

Adenosine triphosphate (ATP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

96-well microplates

-

Anti-phospho-MYPT1 (Thr696) antibody

-

HRP-conjugated secondary antibody

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent, such as DMSO. A serial dilution of the compound is then performed to create a range of concentrations to be tested.

-

Reaction Setup: The kinase reaction is assembled in a 96-well plate. Each well contains the assay buffer, a fixed concentration of recombinant ROCK2 enzyme, and the substrate MYPT1.

-

Inhibitor Addition: The various concentrations of this compound (or vehicle control) are added to the wells.

-

Reaction Initiation: The kinase reaction is initiated by the addition of a specific concentration of ATP.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the MYPT1 substrate by ROCK2.

-

Detection:

-

The reaction is stopped, and the wells are washed.

-

A primary antibody that specifically recognizes the phosphorylated form of MYPT1 (anti-phospho-MYPT1) is added to each well and incubated.

-

After washing, an HRP-conjugated secondary antibody is added and incubated.

-

Following another wash step, the TMB substrate is added. The HRP enzyme catalyzes the conversion of TMB to a colored product.

-

The reaction is stopped by the addition of a stop solution, which changes the color and stabilizes it for measurement.

-

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

-

Data Analysis: The absorbance values are proportional to the amount of phosphorylated substrate, and thus to the activity of the ROCK2 enzyme. The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

ROCK Signaling Pathway

The Rho-associated kinase (ROCK) is a key downstream effector of the small GTPase RhoA. The pathway is initiated by various extracellular signals that lead to the activation of RhoA, which in turn activates ROCK. Activated ROCK then phosphorylates several downstream substrates, leading to the regulation of the actin cytoskeleton and cellular processes such as contraction, adhesion, and migration.

Caption: The ROCK signaling pathway, from extracellular stimuli to cytoskeletal reorganization.

Experimental Workflow for Kinase Inhibitor Profiling

The process of determining the selectivity of a kinase inhibitor like this compound involves a systematic workflow, from initial compound handling to final data analysis.

Caption: A typical experimental workflow for determining the IC50 of a kinase inhibitor.

References

The Structure-Activity Relationship of Glycyl H-1152 Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent and Selective ROCK Inhibitor

Glycyl H-1152 hydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), represents a significant advancement in the development of therapeutic agents targeting the ROCK signaling pathway. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Glycyl H-1152, detailing its inhibitory profile, the underlying molecular interactions, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of kinase inhibition and medicinal chemistry.

Quantitative Analysis of Inhibitory Potency and Selectivity

This compound emerges as a highly potent inhibitor of ROCKII, with a reported IC50 value of 0.0118 µM.[1][2] Its potency is a significant improvement over its parent compound, H-1152. The addition of the glycyl moiety not only enhances potency but also contributes to a more selective inhibition profile.

The selectivity of a kinase inhibitor is a critical parameter in drug development, as off-target effects can lead to undesirable side effects. Glycyl H-1152 demonstrates a favorable selectivity profile when screened against a panel of other kinases. For instance, its inhibitory activity against Aurora A, CAMKII, and PKG is in the micromolar range, indicating a significant therapeutic window.[1][2] The IC50 values for Glycyl H-1152 and its parent compound, H-1152, against various kinases are summarized in the table below for a comparative analysis.

| Compound | ROCKII (µM) | Aurora A (µM) | CAMKII (µM) | PKG (µM) | PKA (µM) | PKC (µM) | MLCK (µM) |

| Glycyl H-1152 | 0.0118[1][2] | 2.35[1][2] | 2.57[1][2] | 3.26[1][2] | >10[1][2] | >10[1][2] | - |

| H-1152 | 0.012 (IC50)[3][4] | 0.745[3][4] | 0.180[3][4] | 0.360[3][4] | 3.03[3][4] | 5.68[3][4] | 28.3[3][4] |

| 1.6 nM (Ki)[3][4] | 0.63 (Ki)[3][4] | 9.27 (Ki)[3][4] | 10.1 (Ki)[3][4] |

Structure-Activity Relationship (SAR) Insights

A detailed SAR study for a series of direct Glycyl H-1152 analogs is not extensively available in the public domain. However, by comparing Glycyl H-1152 to its precursor H-1152 and analyzing the broader class of isoquinoline-5-sulfonamide (B1244767) inhibitors, key structural features essential for potent and selective ROCK inhibition can be elucidated.

The core structure of Glycyl H-1152 consists of three key moieties:

-

Isoquinoline (B145761) Ring: This planar aromatic system is crucial for binding to the ATP-binding pocket of the kinase. The nitrogen atom at position 2 of the isoquinoline ring is a key hydrogen bond acceptor, interacting with the hinge region of the kinase.

-

Sulfonamide Linker: This linker correctly orients the isoquinoline ring within the active site and provides an additional point of interaction.

-

Diazepine Ring with Glycyl Moiety: This portion of the molecule extends out of the ATP-binding pocket and is a primary determinant of selectivity. The introduction of the glycyl group in Glycyl H-1152, compared to the simple amine in H-1152, significantly enhances selectivity for ROCK over other kinases like PKA and PKC. This suggests that the glycyl moiety may interact with specific residues or regions outside the highly conserved ATP-binding site, thereby conferring selectivity.

The logical relationship of these structural modifications can be visualized as follows:

Caption: Logical flow of SAR for Glycyl H-1152.

The ROCK Signaling Pathway and Mechanism of Inhibition

Glycyl H-1152 acts as an ATP-competitive inhibitor of ROCK. The ROCK signaling cascade is initiated by the activation of the small GTPase RhoA. Activated RhoA-GTP binds to and activates ROCK, which in turn phosphorylates a variety of downstream substrates, leading to the assembly of actin-myosin filaments and increased cell contractility. Glycyl H-1152, by binding to the ATP pocket of ROCK, prevents the phosphorylation of these substrates, thereby inhibiting the downstream cellular effects.

The signaling pathway can be depicted as follows:

Caption: The ROCK signaling pathway and inhibition by Glycyl H-1152.

Experimental Protocols

The characterization of Glycyl H-1152 and other ROCK inhibitors relies on robust and reproducible experimental protocols. The following is a generalized protocol for a typical in vitro ROCK kinase inhibition assay.

In Vitro ROCK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ROCK kinase.

Materials:

-

Recombinant human ROCKII enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate (e.g., Myosin Phosphatase Target Subunit 1 (MYPT1) or a synthetic peptide substrate)

-

ATP (at a concentration close to the Km for ROCK)

-

Test compound (serially diluted in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 serial dilutions.

-

Reaction Setup: In a 96-well or 384-well plate, add the following components in order:

-

Kinase buffer

-

Test compound or DMSO (for control wells)

-

Recombinant ROCKII enzyme

-

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

A generalized workflow for such an experiment is illustrated below:

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound stands out as a potent and selective ROCK inhibitor. Its SAR, while not exhaustively detailed through a series of analogs in publicly available literature, can be inferred from its structural relationship to H-1152 and other isoquinoline sulfonamide inhibitors. The key to its enhanced selectivity appears to lie in the glycyl moiety, which likely engages in specific interactions outside the conserved ATP-binding pocket. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers and drug developers working with this important class of inhibitors. Further exploration into the synthesis and evaluation of a broader range of Glycyl H-1152 analogs would undoubtedly provide deeper insights into the nuanced SAR of this promising therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Glycyl H-1152 Hydrochloride: Chemical Properties, Stability, and Experimental Protocols

This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of this compound. It is intended for researchers and professionals in the fields of cell biology, pharmacology, and drug development who utilize this compound as a potent and selective Rho-associated kinase (ROCK) inhibitor.

Chemical and Physical Properties

This compound is a glycyl analog of the ROCK inhibitor H-1152, engineered for improved selectivity for ROCKII.[1][2] Its chemical name is (S)-(+)-4-Glycyl-2-methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]-hexahydro-1H-1,4-diazepine dihydrochloride.[3] Key physicochemical properties are summarized below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C₁₈H₂₄N₄O₃S·2HCl | [3][4] |

| Molecular Weight | 449.4 g/mol | [1][3][4] |

| CAS Number | 913844-45-8 | [1][2][3] |

| Appearance | Pale Yellow to Beige Solid | [2] |

| Purity | ≥98% to >99% | [3][4] |

Solubility

The solubility of this compound is critical for the preparation of stock solutions for in vitro and in vivo experiments. The compound is soluble in aqueous solutions and common organic solvents.

| Solvent | Maximum Concentration | Citations |

| Water | 100 mM (44.94 mg/mL) | [3] |

| DMSO | 50 mM (22.47 mg/mL) | [3] |

| PBS (pH 7.2) | 10 mg/mL | [4] |

| Ethanol | 2 mg/mL | [4] |

| DMF | 5 mg/mL | [4] |

Stability and Storage

Proper storage and handling are essential to maintain the integrity and activity of this compound.

Solid Compound

The solid form of the compound is stable for at least two years when stored correctly.[4] It is noted to be hygroscopic.[2]

-

Storage Temperature : -20°C is recommended for long-term storage.[4][5] Some suppliers state to desiccate at room temperature.

-

Conditions : Store in a cool, dry place with the receptacle tightly sealed.[6]

-

Shipping : The compound is considered stable for shipping at ambient temperatures.[3][4]

Solutions

Solutions of this compound are less stable than the solid form.

-

Preparation : It is recommended to prepare and use solutions on the same day whenever possible.[3]

-

Storage : If storage is necessary, solutions can be stored at -20°C for up to one month.[3]

-

Usage : Before use, frozen solutions should be equilibrated to room temperature, and it should be ensured that no precipitate is present.[3]

Biological Activity and Mechanism of Action

Glycyl H-1152 is a potent, selective, and cell-permeable inhibitor of Rho-associated kinase (ROCK).[7] It acts by competing with ATP at the kinase's catalytic domain.[8] Its primary target is ROCKII, for which it exhibits a low nanomolar inhibitory concentration.[1][3] The compound's selectivity is highlighted by its significantly higher IC₅₀ values for other kinases.

| Kinase Target | IC₅₀ Value (µM) | Citations |

| ROCKII | 0.0118 | [1][3] |

| Aurora A | 2.35 | [1][2] |

| CAMKII | 2.57 | [1][2] |

| PKG | 3.26 | [1][2] |

| PKA | > 10 | [2][4] |

| PKC | > 10 | [2][4] |

The Rho/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway is a critical regulator of cellular functions involving the actin cytoskeleton, such as cell motility, adhesion, and contraction.[8] Extracellular signals activate the small GTPase RhoA, which in turn binds to and activates ROCK. ROCK then phosphorylates downstream substrates, including Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP), leading to increased actomyosin (B1167339) contractility and stress fiber formation.[8] Glycyl H-1152 inhibits these downstream effects by blocking ROCK activity.

Caption: The RhoA/ROCK signaling pathway and point of inhibition by Glycyl H-1152.

Experimental Protocols

Preparation of Stock Solutions

This protocol provides a method for preparing high-concentration stock solutions of this compound.

Materials:

-

This compound (solid)

-

Anhydrous DMSO or sterile, nuclease-free water

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

Procedure:

-

Determine Required Mass : Use the following formula to calculate the mass of the compound needed to achieve a desired concentration and volume: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Example for 50 mM Stock in DMSO : To prepare 1 mL of a 50 mM stock solution:

-

Mass = 0.050 mol/L × 0.001 L × 449.4 g/mol = 0.02247 g = 22.47 mg

-

-

Weighing : Accurately weigh the calculated mass of this compound and place it into a sterile vial.

-

Dissolution : Add the desired volume of solvent (e.g., 1 mL of DMSO) to the vial.

-

Mixing : Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.

-

Storage : Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C for up to one month.[3]

Forced Degradation Study Protocol

While specific degradation pathways for Glycyl H-1152 have not been detailed in the literature, a forced degradation study is crucial for assessing its intrinsic stability. This protocol is a general methodology adapted from standard pharmaceutical practices.[9] It helps identify potential degradants and informs on suitable storage and formulation conditions.

Objective : To assess the stability of Glycyl H-1152 under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

-

This compound stock solution (e.g., 1 mg/mL in water/acetonitrile)

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (B78521) (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

pH meter

-

Hot air oven

-

UV light cabinet (e.g., 254 nm)

Procedure:

-

Hydrolytic Degradation (Acidic & Basic) :

-

Mix equal volumes of the drug stock solution with 0.1 M HCl (for acidic) and 0.1 M NaOH (for basic) in separate vials.

-

Incubate samples at room temperature, taking aliquots at various time points (e.g., 2, 6, 12, 24 hours).[9]

-

Before HPLC analysis, neutralize the acidic samples with an equimolar concentration of base and the basic samples with an equimolar concentration of acid.[9]

-

-

Oxidative Degradation :

-

Mix equal volumes of the drug stock solution with 3% H₂O₂.

-

Incubate at room temperature and collect samples at the designated time points.[9]

-

-

Thermal Degradation :

-

Place a known quantity of solid this compound in a glass dish.

-

Expose to elevated temperatures (e.g., 50°C) in a hot air oven for several hours.[9]

-

After exposure, dissolve the solid in a suitable solvent to the target concentration for analysis.

-

-

Photolytic Degradation :

-

Expose the solid drug substance to UV light (254 nm) in a UV cabinet for defined periods (e.g., 2, 4, 6 hours).[9]

-

Prepare a solution from the exposed solid for analysis.

-

-

Analysis :

-

Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

-

Compare the chromatograms to identify and quantify any degradation products that have formed.

-

Caption: Experimental workflow for a forced degradation study of Glycyl H-1152.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. H-1152Glycyl, Dihydrochloride CAS#: 913844-45-8 [amp.chemicalbook.com]

- 3. Glycyl-H 1152 | Rho-associated kinase (ROCK) inhibitor | Hello Bio [hellobio.com]

- 4. caymanchem.com [caymanchem.com]

- 5. (S)-Glycyl-H-1152 hydrochloride (Rho Kinase Inhibitor IV) [myskinrecipes.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

Glycyl H-1152 Hydrochloride vs. H-1152: A Technical Examination of Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profiles of Glycyl H-1152 hydrochloride and its parent compound, H-1152. Both are potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of the actin cytoskeleton with significant implications in a variety of cellular processes and disease states. Understanding the nuanced differences in their inhibitory activity against a spectrum of kinases is crucial for the precise application of these molecules in research and for the development of targeted therapeutics.

Core Selectivity Profiles: A Quantitative Comparison

The primary distinction between this compound and H-1152 lies in their selectivity for ROCK over other kinases. While both compounds are highly potent ROCK inhibitors, this compound exhibits an improved selectivity profile, particularly against a panel of other serine/threonine kinases.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for both compounds against a range of kinases, providing a clear quantitative comparison of their potency and selectivity.

| Kinase | This compound IC50 (µM) | H-1152 IC50 (µM) | Fold Selectivity (H-1152 / Glycyl H-1152) |

| ROCKII | 0.0118 [1] | 0.012 [2][3] | ~1 |

| Aurora A | 2.35[1] | 0.745[2][4] | 0.32 |

| CaMKII | 2.57[1] | 0.180[2][4] | 0.07 |

| PKG | 3.26[1] | 0.360[2][4] | 0.11 |

| PKA | > 10 | 3.03[2][4] | < 0.3 |

| PKC | > 10 | 5.68[2][4] | < 0.57 |

| MLCK | Not Reported | 28.3[4] | - |

| Src | Not Reported | 3.06[4] | - |

| Abl | Not Reported | 7.77[4] | - |

| EGFR | Not Reported | 50.0[4] | - |

| MKK4 | Not Reported | 16.9[4] | - |

| GSK3α | Not Reported | 60.7[4] | - |

| AMPK | Not Reported | 100[4] | - |

| p38α | Not Reported | 100[4] | - |

Note: Fold selectivity is calculated as the ratio of the IC50 of the off-target kinase to the IC50 of ROCKII. A higher value indicates greater selectivity for ROCKII.

As the data indicates, while both compounds exhibit nanomolar potency against ROCKII, this compound demonstrates significantly less inhibitory activity against Aurora A, CaMKII, PKG, PKA, and PKC compared to H-1152. This enhanced selectivity makes this compound a more precise tool for studying ROCK-specific functions, minimizing potential off-target effects that could confound experimental results.

The Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a central regulator of cell morphology, motility, and contraction.[5][] Activation of the small GTPase Rho leads to the activation of its downstream effector, ROCK.[7] ROCK, in turn, phosphorylates multiple substrates, including Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1), leading to an increase in actomyosin (B1167339) contractility and stress fiber formation.[5] The inhibitory action of H-1152 and this compound on ROCK interrupts this cascade.

Caption: The Rho/ROCK signaling pathway and the point of inhibition by H-1152 and its glycyl derivative.

Experimental Protocols

To determine the kinase selectivity of this compound and H-1152, a comprehensive in vitro kinase inhibition assay is typically employed. The following is a generalized protocol based on commonly used methodologies.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of this compound and H-1152 against a panel of purified kinases.

Materials:

-

Purified recombinant kinases (ROCKII, Aurora A, CaMKII, PKG, PKA, PKC, etc.)

-

Specific peptide substrates for each kinase

-

[γ-³²P]ATP or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

This compound and H-1152 stock solutions in DMSO

-

96-well or 384-well assay plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound and H-1152 in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

-

Kinase Reaction Mixture: In each well of the assay plate, combine the assay buffer, the specific peptide substrate, and the purified kinase.

-

Inhibitor Addition: Add the diluted compounds to the appropriate wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control.

-

Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP (or unlabeled ATP for fluorescence-based assays).

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiolabel assays) or by following the protocol for the specific fluorescence-based assay.

-

Detection:

-

Radiolabel Assay: Spot the reaction mixture onto a phosphocellulose filter membrane. Wash the membrane extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Fluorescence-based Assay: Measure the fluorescence or luminescence signal according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. rndsystems.com [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Synthesis of Glycyl H-1152 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Glycyl H-1152 hydrochloride, a potent and selective Rho-kinase (ROCK) inhibitor. This document details the synthetic pathway, experimental protocols for key intermediates, and relevant quantitative data. Additionally, it visualizes the associated biological signaling pathway to provide a complete context for its mechanism of action.

Introduction

Glycyl H-1152 is a glycyl analog of the Rho-kinase inhibitor H-1152, exhibiting improved selectivity for ROCKII.[1][2] Rho-kinases are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in a variety of cellular processes, including muscle contraction, cell adhesion, and migration.[3] The inhibition of ROCK has shown therapeutic potential in a range of diseases, making compounds like this compound valuable tools for research and drug development.[3]

This compound is chemically known as (S)-(+)-4-Glycyl-2-methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]-hexahydro-1H-1,4-diazepine dihydrochloride (B599025).[4] Its development stems from the need for more selective ROCK inhibitors to minimize off-target effects.

Synthesis Pathway

The synthesis of this compound can be logically divided into three main stages:

-

Synthesis of the Isoquinoline (B145761) Moiety: Preparation of 4-methyl-isoquinoline-5-sulfonyl chloride.

-

Synthesis of the Diazepine (B8756704) Moiety: Asymmetric synthesis of (S)-2-methyl-1,4-diazepane.

-

Coupling and Glycylation: Sulfonamide bond formation to create H-1152, followed by the attachment of the glycine (B1666218) group.

An illustrative workflow for the synthesis is presented below:

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental procedures for the synthesis of key intermediates are outlined below. These protocols are based on established methods for analogous compounds and may require optimization for specific laboratory conditions.

Synthesis of 4-Methylisoquinoline-5-sulfonyl Chloride

The synthesis of the isoquinoline sulfonyl chloride is a critical step. A practical, one-pot synthesis method has been developed for a similar compound, 4-fluoroisoquinoline-5-sulfonyl chloride, which can be adapted for the 4-methyl derivative.[4]

Procedure:

-

Sulfonation: In a suitable reaction vessel, carefully add 4-methylisoquinoline to liquid sulfur trioxide while maintaining the temperature at 30°C. Stir the mixture at this temperature for approximately 16 hours.

-

Chlorination: To the reaction mixture, gradually add thionyl chloride, keeping the temperature at 30°C. Heat the mixture to 70°C and stir for 4 hours.

-

Work-up and Isolation: After cooling, the reaction mixture is quenched by slowly adding it to a mixture of water, ice, sodium chloride, and an organic solvent like dichloromethane (B109758) (CH2Cl2). The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with brine and a sodium bicarbonate solution, then dried over anhydrous sodium sulfate.

-

Salt Formation: To the dried organic solution, add a solution of HCl in a suitable solvent (e.g., EtOAc) to precipitate the hydrochloride salt of the product. The solid is then filtered, washed with the organic solvent, and dried under reduced pressure to yield 4-methylisoquinoline-5-sulfonyl chloride hydrochloride.

Asymmetric Synthesis of (S)-2-Methyl-1,4-diazepane

The chiral diazepine moiety is constructed from a chiral starting material, such as (S)-alaninol. The following is a representative multi-step synthesis.

Procedure:

-

Protection: The amino group of (S)-alaninol is protected with a suitable protecting group, for example, a nosyl group (2-nitrobenzenesulfonyl).

-

Activation of Hydroxyl Group: The hydroxyl group is then activated, for instance, by conversion to a tosylate or mesylate.

-

First N-alkylation: The activated intermediate is reacted with a protected ethylenediamine (B42938) derivative where one amino group is available for nucleophilic substitution.

-

Cyclization: After deprotection of the second amino group of the ethylenediamine moiety, an intramolecular cyclization is performed to form the seven-membered diazepine ring.

-

Deprotection: The protecting group on the diazepine nitrogen is removed to yield (S)-2-methyl-1,4-diazepane. A common method for nosyl group removal involves treatment with a thiol, such as thiophenol, in the presence of a base like potassium carbonate.

Coupling of 4-Methylisoquinoline-5-sulfonyl Chloride with (S)-2-Methyl-1,4-diazepane (Synthesis of H-1152)

This step involves the formation of the sulfonamide bond.

Procedure:

-

Dissolve (S)-2-methyl-1,4-diazepane in a suitable aprotic solvent, such as dichloromethane or acetonitrile, in the presence of a base (e.g., triethylamine (B128534) or diisopropylethylamine) to act as an HCl scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 4-methylisoquinoline-5-sulfonyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up by washing with water and brine. The organic layer is dried, and the solvent is removed under reduced pressure to yield crude H-1152.

-

The crude product is then purified, for example, by column chromatography on silica (B1680970) gel.

Glycylation of H-1152 and Hydrochloride Salt Formation

The final step is the attachment of the glycine moiety. This is typically done using a protected glycine derivative, such as Boc-glycine (tert-butoxycarbonyl-glycine).

Procedure:

-

Amide Coupling: Dissolve H-1152 and Boc-glycine in a suitable solvent like dimethylformamide (DMF). Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature until completion.

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

-

Boc Deprotection: The Boc-protected Glycyl H-1152 is dissolved in a suitable solvent (e.g., dichloromethane or dioxane), and a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, is added to remove the Boc group.

-

Hydrochloride Salt Formation: After deprotection with HCl, the dihydrochloride salt of Glycyl H-1152 can be precipitated, filtered, and dried to yield the final product. If TFA was used for deprotection, the resulting TFA salt is typically converted to the hydrochloride salt by treatment with HCl.

Quantitative Data

The following tables summarize key quantitative data for this compound and its precursor, H-1152.

Table 1: Physicochemical Properties of Glycyl H-1152 Dihydrochloride

| Property | Value | Reference(s) |

| Molecular Weight | 449.4 g/mol | [1] |

| Molecular Formula | C₁₈H₂₄N₄O₃S·2HCl | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble to 100 mM in water and 50 mM in DMSO | [1] |

| CAS Number | 913844-45-8 | [1] |

Table 2: In Vitro Kinase Inhibitory Activity

| Kinase | Glycyl H-1152 IC₅₀ (µM) | H-1152 IC₅₀ (µM) | Reference(s) |

| ROCKII | 0.0118 | 0.012 | [1] |

| Aurora A | 2.35 | 0.745 | [1] |

| CAMKII | 2.57 | 0.180 | [1] |

| PKG | 3.26 | 0.360 | [1] |

| PKA | > 10 | 3.03 | [1] |

| PKC | > 10 | 5.68 | [1] |

| MLCK | Not Reported | 28.3 |

Signaling Pathway

This compound exerts its effects by inhibiting the Rho-kinase (ROCK) signaling pathway. This pathway is a key regulator of cellular contractility and cytoskeletal dynamics.

Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.

As depicted, various extracellular signals activate G-protein coupled receptors (GPCRs), which in turn activate Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs).[3] RhoGEFs promote the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation.[3] Active RhoA-GTP then binds to and activates ROCK.[5] ROCK has two primary downstream effects that lead to increased cellular contractility: it directly phosphorylates and activates the myosin light chain (MLC), and it phosphorylates and inactivates the myosin light chain phosphatase (MLCP), thereby preventing the dephosphorylation of MLC.[6] The resulting increase in phosphorylated MLC promotes actomyosin contraction and the formation of stress fibers. Glycyl H-1152, as a potent ROCK inhibitor, blocks this cascade, leading to smooth muscle relaxation and other cellular effects.[3]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ISOQUINOLINE-5-SULFONYL CHLORIDE, HYDROCHLORIDE [chembk.com]

- 6. medchemexpress.com [medchemexpress.com]

In Vivo Bioavailability of Glycyl H-1152 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl H-1152 hydrochloride, a glycyl derivative of the Rho-kinase (ROCK) inhibitor H-1152, has garnered interest for its enhanced selectivity for ROCKII.[1] This technical guide provides a comprehensive overview of the currently available information regarding the in vivo bioavailability of this compound. Despite a thorough review of scientific literature and public databases, no specific studies detailing the in vivo bioavailability and pharmacokinetic parameters of this compound have been publicly reported.

This document, therefore, summarizes the available in vitro data for this compound, provides context based on its parent compound, H-1152, and outlines general methodologies for assessing the in vivo bioavailability of small molecule inhibitors. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the preclinical and clinical development of this compound.

Introduction to this compound

This compound is a potent and selective inhibitor of ROCKII, a serine/threonine kinase that plays a crucial role in various cellular processes, including cell adhesion, motility, and contraction, through its effects on the actin cytoskeleton.[2][3] It is a glycyl analog of H-1152, designed for improved selectivity.[1] The inhibition of the Rho/ROCK signaling pathway is a promising therapeutic strategy for a range of diseases, including cardiovascular disorders, neurological conditions, and cancer.[2][4]

Mechanism of Action: The Rho/ROCK Signaling Pathway

The Rho-associated coiled-coil containing protein kinase (ROCK) is a key effector of the small GTPase RhoA. Upon activation, ROCK phosphorylates several downstream substrates, leading to the regulation of actin-myosin contractility and cytoskeletal dynamics. Glycyl H-1152, as a ROCK inhibitor, interferes with this cascade.

Available Data for this compound

Currently, the available data for this compound is limited to its in vitro activity and basic physicochemical properties.

In Vitro Potency and Selectivity

The primary advantage of this compound is its enhanced selectivity for ROCKII compared to its parent compound, H-1152.[1] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase Target | IC50 (µM) |

| ROCKII | 0.0118 |

| Aurora A | 2.35 |

| CAMKII | 2.57 |

| PKG | 3.26 |

| PKA | >10 |

| PKC | >10 |

| Table 1: In vitro inhibitory activity of this compound against a panel of kinases. Data sourced from multiple suppliers.[1] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C18H24N4O3S.2HCl |

| Molecular Weight | 449.4 g/mol |

| Solubility | Soluble in water (to 100 mM) and DMSO (to 50 mM) |

| Table 2: Physicochemical properties of Glycyl H-1152 dihydrochloride. |

Hypothetical Experimental Protocol for In Vivo Bioavailability Assessment

While no specific studies are available for this compound, a standard preclinical pharmacokinetic study would be necessary to determine its bioavailability. The following outlines a general experimental workflow.

Detailed Methodologies

-

Animal Models: Typically, rodent models such as Sprague-Dawley rats or C57BL/6 mice are used for initial pharmacokinetic screening. Animals are cannulated for ease of repeated blood sampling.

-

Dosing:

-

Intravenous (IV) Administration: A single bolus dose is administered, typically through the tail vein, to determine the plasma concentration-time profile without the influence of absorption.

-

Oral (PO) Administration: A single dose is administered via oral gavage.

-

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Analytical Method: Plasma concentrations of this compound would be quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the drug from the plasma matrix.

-

Pharmacokinetic Analysis: The plasma concentration-time data would be analyzed using non-compartmental methods to determine key pharmacokinetic parameters:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

-

-

Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated by comparing the dose-normalized AUC from oral administration to that from intravenous administration.

Considerations from the Parent Compound (H-1152) and ROCK Inhibitors

While direct data is absent for the glycyl derivative, some insights can be drawn from its parent compound, H-1152, and the broader class of ROCK inhibitors. H-1152 is described as a membrane-permeable and selective ROCK inhibitor.[5] The membrane permeability is a critical factor for oral absorption and bioavailability.

The only clinically approved ROCK inhibitor for systemic use (in Japan) is Fasudil.[2] Studies on Fasudil and other investigational ROCK inhibitors provide a general understanding of the potential pharmacokinetic profiles of this class of drugs, which often exhibit variable oral bioavailability and are subject to metabolism by cytochrome P450 enzymes.

Conclusion and Future Directions

There is a clear gap in the publicly available data regarding the in vivo bioavailability of this compound. For researchers and drug developers, the immediate next step would be to conduct preclinical pharmacokinetic studies as outlined in this guide. Determining the Cmax, Tmax, AUC, half-life, and absolute oral bioavailability is essential for establishing a dosing regimen for further preclinical efficacy and toxicology studies. Understanding the metabolic fate and potential for drug-drug interactions will also be critical for the continued development of this promising selective ROCKII inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on ROCK-II inhibitors: From molecular modelling to synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The therapeutic effects of Rho-ROCK inhibitors on CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycyl H-1152 Hydrochloride: A Technical Guide to Cellular Target Engagement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular target engagement of Glycyl H-1152 hydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCKII). This document details the quantitative target profile, key experimental protocols for assessing target engagement in cells, and the relevant signaling pathways.

Introduction

This compound is a potent, cell-permeable inhibitor of ROCKII, a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal regulation, cell migration, proliferation, and survival.[1][2][3] Dysregulation of the ROCK signaling pathway is implicated in the progression of various diseases, including cancer, making it an attractive therapeutic target.[4] This guide focuses on the methodologies used to confirm and quantify the interaction of Glycyl H-1152 with its intended target, ROCKII, within a cellular context, a critical step in drug development for ensuring on-target efficacy and minimizing off-target effects.

Quantitative Target Engagement Data

This compound demonstrates high potency for ROCKII and selectivity over other kinases. The following tables summarize the available quantitative data for Glycyl H-1152 and its parent compound, H-1152.

Table 1: Biochemical Potency of this compound

| Target | IC50 (µM) | Source |

| ROCKII | 0.0118 | [1][2][3] |

| Aurora A | 2.35 | [1][2] |

| CAMKII | 2.57 | [1][2] |

| PKG | 3.26 | [1][2] |

| PKA | > 10 | [2] |

| PKC | > 10 | [2] |

Table 2: Cellular Activity of Glycyl H-1152 in the NCI-60 Human Tumor Cell Line Screen

The following data represents the growth inhibition (GI50) values, which is the concentration of the compound that causes 50% reduction in cell growth. This data can be interactively explored via CellMinerCDB.

| Cell Line | Tissue Origin | GI50 (-logM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 5.99 |

| K-562 | Leukemia | 5.92 |

| MOLT-4 | Leukemia | 6.01 |

| RPMI-8226 | Leukemia | 5.99 |

| SR | Leukemia | 5.99 |

| NSCLC | ||

| A549/ATCC | Lung | 5.89 |

| EKVX | Lung | 6.01 |

| HOP-62 | Lung | 5.91 |

| HOP-92 | Lung | 5.93 |

| NCI-H226 | Lung | 5.86 |

| NCI-H23 | Lung | 5.87 |

| NCI-H322M | Lung | 5.91 |

| NCI-H460 | Lung | 5.96 |

| NCI-H522 | Lung | 5.99 |

| Colon Cancer | ||

| COLO 205 | Colon | 5.93 |

| HCC-2998 | Colon | 5.97 |

| HCT-116 | Colon | 5.97 |

| HCT-15 | Colon | 5.94 |

| HT29 | Colon | 5.94 |

| KM12 | Colon | 5.94 |

| SW-620 | Colon | 5.97 |

| CNS Cancer | ||

| SF-268 | CNS | 5.94 |

| SF-295 | CNS | 5.97 |

| SF-539 | CNS | 5.96 |

| SNB-19 | CNS | 5.90 |

| SNB-75 | CNS | 5.99 |

| U251 | CNS | 5.92 |

| Melanoma | ||

| LOX IMVI | Melanoma | 5.96 |

| MALME-3M | Melanoma | 5.94 |

| M14 | Melanoma | 5.95 |

| SK-MEL-2 | Melanoma | 5.92 |

| SK-MEL-28 | Melanoma | 5.97 |

| SK-MEL-5 | Melanoma | 5.93 |

| UACC-257 | Melanoma | 5.95 |

| UACC-62 | Melanoma | 5.95 |

| Ovarian Cancer | ||

| IGROV1 | Ovarian | 5.93 |

| OVCAR-3 | Ovarian | 5.91 |

| OVCAR-4 | Ovarian | 5.92 |

| OVCAR-5 | Ovarian | 5.93 |

| OVCAR-8 | Ovarian | 5.93 |

| NCI/ADR-RES | Ovarian | 5.90 |

| SK-OV-3 | Ovarian | 5.89 |

| Renal Cancer | ||

| 786-0 | Renal | 5.94 |

| A498 | Renal | 5.92 |

| ACHN | Renal | 5.95 |

| CAKI-1 | Renal | 5.95 |

| RXF 393 | Renal | 5.96 |

| SN12C | Renal | 5.95 |

| TK-10 | Renal | 5.94 |

| UO-31 | Renal | 5.95 |

| Prostate Cancer | ||

| PC-3 | Prostate | 5.90 |

| DU-145 | Prostate | 5.88 |

| Breast Cancer | ||

| MCF7 | Breast | 5.92 |

| MDA-MB-231/ATCC | Breast | 5.91 |

| HS 578T | Breast | 5.89 |

| BT-549 | Breast | 5.88 |

| T-47D | Breast | 5.96 |

| MDA-MB-468 | Breast | 5.90 |

Data sourced from the NCI-60 database via CellMinerCDB. The GI50 is the concentration that causes 50% growth inhibition.

Signaling Pathways and Experimental Workflows

ROCKII Signaling Pathway in Cancer

The RhoA/ROCKII signaling pathway is a central regulator of cancer cell motility, invasion, and metastasis. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCKII. Activated ROCKII then phosphorylates downstream substrates, leading to increased actomyosin (B1167339) contractility and cytoskeletal rearrangements that promote a malignant phenotype.

Caption: The ROCKII signaling pathway in cancer, illustrating upstream activation, core components, downstream effectors, and resulting cellular phenotypes.

Experimental Workflow for Cellular Target Engagement

Confirming that a compound interacts with its intended target within a living cell is paramount. The following diagram illustrates a general workflow for assessing the cellular target engagement of Glycyl H-1152 using methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.

Caption: A generalized workflow for determining the cellular target engagement of Glycyl H-1152 using CETSA or NanoBRET assays.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding in a cellular environment.

Protocol:

-

Cell Culture and Treatment:

-

Culture cancer cells of interest to 70-80% confluency.

-

Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

-

-

Heat Shock:

-

Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Protein Quantification and Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

Analyze the amount of soluble ROCKII at each temperature and drug concentration by Western blotting using a specific anti-ROCKII antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blots.

-

Plot the relative amount of soluble ROCKII as a function of temperature to generate melting curves.

-

Determine the melting temperature (Tm) shift in the presence of Glycyl H-1152 to confirm target engagement.

-

Plot the amount of soluble ROCKII at a fixed temperature against the drug concentration to determine the cellular IC50.

-

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based assay that measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).

Protocol:

-

Cell Transfection:

-

Co-transfect HEK293 cells with a vector encoding for a NanoLuc®-ROCKII fusion protein and a transfection carrier DNA.

-

Plate the transfected cells in 96-well or 384-well white assay plates and incubate for 24 hours.

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of this compound.

-

Add the compound dilutions to the cells and incubate for 2 hours at 37°C.

-

Add the NanoBRET™ tracer, which binds to ROCKII, to all wells.

-

-

Luminescence Measurement:

-

Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

-

Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.

-

-

Data Analysis:

-

Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

-

Correct the BRET ratio by subtracting the background signal from vehicle-treated cells without the NanoLuc®-ROCKII fusion.

-

Plot the corrected BRET ratio against the logarithm of the Glycyl H-1152 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of the compound that displaces 50% of the tracer.

-

Western Blotting for Downstream Target Modulation

To confirm the functional consequence of ROCKII engagement by Glycyl H-1152, the phosphorylation status of downstream effectors such as LIM Kinase (LIMK) and Myosin Light Chain (MLC) can be assessed by Western blotting.

Protocol:

-

Cell Treatment and Lysis:

-

Culture cells and treat with various concentrations of this compound for a specified time.

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-LIMK (Thr508/Thr505) and phospho-MLC2 (Thr18/Ser19) overnight at 4°C.

-

Also, probe separate blots or strip and re-probe the same blot with antibodies against total LIMK and total MLC2 as loading controls.

-

Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Analyze the dose-dependent decrease in the phosphorylation of LIMK and MLC to confirm the inhibitory effect of Glycyl H-1152 on the ROCKII pathway.

-

Conclusion

This technical guide provides a framework for understanding and evaluating the cellular target engagement of this compound. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers in the field of drug discovery and development. By employing these methodologies, scientists can effectively characterize the interaction of Glycyl H-1152 with its target, ROCKII, in a physiologically relevant context, thereby facilitating the advancement of this promising therapeutic agent.

References

An In-Depth Technical Guide to the Upstream and Downstream Effects of Glycyl H-1152 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl H-1152 hydrochloride is a potent and selective second-generation inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). As a glycyl derivative of H-1152, it exhibits enhanced selectivity for ROCK2, a serine/threonine kinase that is a key downstream effector of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of a myriad of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway is implicated in a wide range of pathologies, including cancer, neurological disorders, and cardiovascular disease. This technical guide provides a comprehensive overview of the upstream regulators and downstream cellular and molecular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate its application in research and drug development.

Introduction to this compound

This compound is a valuable chemical probe for elucidating the physiological and pathological roles of the ROCK signaling cascade. Its improved selectivity over its parent compound, H-1152, and other kinase inhibitors makes it a more precise tool for dissecting ROCK-specific functions. This guide will delve into the molecular mechanisms governed by the RhoA/ROCK pathway and how this compound can be utilized to modulate these processes.

Upstream Regulation of the RhoA/ROCK Pathway

The activity of ROCK is primarily dependent on its activation by the GTP-bound form of RhoA. The transition of RhoA from an inactive GDP-bound state to an active GTP-bound state is a critical regulatory node controlled by a variety of upstream signals.

Key Upstream Activators:

-

Growth Factors and Cytokines: Ligands such as Epidermal Growth Factor (EGF), Insulin-like Growth Factor (IGF), and various cytokines can activate their respective receptor tyrosine kinases (RTKs) or cytokine receptors. This activation triggers intracellular signaling cascades that converge on Guanine Nucleotide Exchange Factors (GEFs), which in turn catalyze the GDP-GTP exchange on RhoA.

-

G-Protein Coupled Receptors (GPCRs): Agonists like Lysophosphatidic Acid (LPA) bind to their cognate GPCRs, leading to the activation of heterotrimeric G proteins, particularly Gα12/13. These G proteins then directly activate RhoGEFs.

-

Cell Adhesion Molecules: Integrins and other adhesion molecules, upon binding to the extracellular matrix (ECM), can initiate signaling events that lead to the activation of RhoA, thereby linking cell adhesion to cytoskeletal dynamics.

-

Mechanical Stress: Physical forces exerted on the cell, such as shear stress or substrate stiffness, can also induce RhoA activation, highlighting its role in mechanotransduction.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of ROCK. By binding to the kinase domain, it prevents the phosphorylation of downstream substrates, effectively blocking the signaling cascade. Its glycyl moiety contributes to its enhanced selectivity for ROCK2 over other kinases.

Downstream Effects of ROCK Inhibition by this compound

Inhibition of ROCK by this compound leads to a variety of downstream cellular effects, primarily through the modulation of the actin cytoskeleton.

Key Downstream Targets and Cellular Outcomes:

-

Myosin Light Chain (MLC) Phosphatase: ROCK phosphorylates and inactivates the myosin binding subunit of MLC phosphatase (MYPT1). Inhibition of ROCK leads to the activation of MLC phosphatase, resulting in dephosphorylation of MLC, reduced actomyosin (B1167339) contractility, and disassembly of stress fibers.

-

LIM Kinase (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. ROCK inhibition, therefore, leads to cofilin activation, increased actin filament severing, and enhanced actin dynamics.

-

MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate): ROCK can directly phosphorylate MARCKS, a protein involved in regulating the cross-linking of actin filaments. Inhibition of ROCK with compounds like H-1152 has been shown to decrease MARCKS phosphorylation.[1]

-

Neurite Outgrowth: In neuronal cells, the RhoA/ROCK pathway is generally inhibitory to neurite extension. Inhibition of ROCK with H-1152 has been demonstrated to promote neurite outgrowth.

-

Cell Migration and Invasion: The role of ROCK in cell migration is context-dependent. In some cancer cell types, ROCK inhibition can decrease migration and invasion by disrupting the contractile forces required for cell motility.

Quantitative Data

The potency and selectivity of this compound are critical parameters for its use as a research tool. The following tables summarize the inhibitory concentrations (IC50) against a panel of kinases, demonstrating its high selectivity for ROCK2.

Table 1: Inhibitory Activity of this compound

| Target Kinase | IC50 (µM) |

| ROCK2 | 0.0118 |

| Aurora A | 2.35 |

| CaMKII | 2.57 |

| PKG | 3.26 |

| PKA | > 10 |

| PKC | > 10 |

Data sourced from multiple suppliers and publications.[2]

Table 2: Comparison of Inhibitory Activity with H-1152 Dihydrochloride

| Target Kinase | Glycyl H-1152 IC50 (µM) | H-1152 IC50 (µM) |

| ROCK2 | 0.0118 | 0.012 |

| CaMKII | 2.57 | 0.180 |

| PKG | 3.26 | 0.360 |

| Aurora A | 2.35 | 0.745 |

| PKA | > 10 | 3.03 |

| PKC | > 10 | 5.68 |

| MLCK | - | 28.3 |

Data sourced from multiple suppliers and publications.

Experimental Protocols

The following protocols provide a starting point for investigating the effects of this compound in various cellular assays. Optimization may be required depending on the cell type and experimental conditions.

6.1. Western Blot for Phospho-MARCKS

This protocol describes the detection of phosphorylated MARCKS in response to a stimulus and its inhibition by H-1152 (the parent compound, for which a specific protocol is available and applicable to Glycyl H-1152).

-

Cell Culture and Treatment: Plate human neuroteratoma (NT-2) cells and grow to near confluence. Serum-starve the cells overnight.

-

Pre-incubate the cells with desired concentrations of this compound for 1 hour.

-

Stimulate the cells with a Rho-activator such as lysophosphatidic acid (LPA) at a final concentration of 1 µM for 5-10 minutes.

-

Lysis: Immediately wash the cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-MARCKS (e.g., at Ser159) overnight at 4°C with gentle agitation.[1][3]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[4][5]

6.2. Neurite Outgrowth Assay

This protocol outlines a method to assess the effect of this compound on neurite extension in a neuronal cell line.

-

Cell Seeding: Plate a suitable neuronal cell line (e.g., PC-12 or SH-SY5Y) at a low density on plates coated with an appropriate substrate (e.g., poly-L-lysine or laminin).

-

Differentiation and Treatment: Induce differentiation with a neurotrophic factor (e.g., Nerve Growth Factor for PC-12 cells). Simultaneously, treat the cells with various concentrations of this compound or vehicle control.

-

Incubation: Culture the cells for 24-72 hours to allow for neurite extension.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify neurite length and branching using appropriate image analysis software.

6.3. Transwell Migration Assay

This protocol can be used to evaluate the effect of this compound on the migratory capacity of cells.

-

Cell Preparation: Culture cells to sub-confluency and serum-starve them for 12-24 hours.

-

Assay Setup: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate. Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Resuspend the serum-starved cells in serum-free media containing various concentrations of this compound or vehicle control. Seed the cells into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 6-24 hours), depending on the cell type.

-